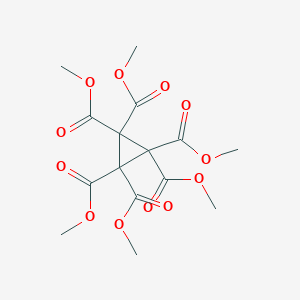
1,1,2,2,3,3-ヘキサカルボキシシクロプロパンヘキサメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a complex organic compound with the molecular formula C15H18O12 . This compound is characterized by a cyclopropane ring substituted with six ester groups, making it a highly functionalized molecule.
科学的研究の応用
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
準備方法
Synthetic Routes and Reaction Conditions
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the electrochemical cyclization of tetramethyl propane-1,1,3,3-tetracarboxylate in methanol in the presence of a catalyst carrier such as sodium iodide. This reaction yields tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with high efficiency .
Industrial Production Methods
Industrial production of hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate typically involves large-scale electrochemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
化学反応の分析
Types of Reactions
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
作用機序
The mechanism by which hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .
類似化合物との比較
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be compared with other cyclopropane derivatives such as:
- Tetramethyl cyclopropane-1,1,2,2-tetracarboxylate
- Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid
These compounds share similar structural features but differ in the number and type of functional groups attached to the cyclopropane ring. Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is unique due to its six ester groups, which confer distinct chemical and physical properties .
生物活性
Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester (CAS No. 109777-05-1) is a complex organic compound characterized by a cyclopropane ring with six ester groups. Its molecular formula is C15H18O12, and it has garnered interest for its potential biological activities and applications in various fields including chemistry, biology, and medicine.
The compound is synthesized through various methods, one of which involves the electrochemical cyclization of precursors like pentanehexacarboxylic acid. This process typically requires specific reaction conditions such as the presence of sodium iodide in methanol at elevated temperatures . The unique structure of this compound allows it to interact with biological systems in diverse ways.
Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester exhibits biological activity primarily through interactions with enzymes and cellular receptors. The ester groups can undergo hydrolysis, releasing active intermediates that modulate various biochemical pathways. This modulation can influence enzyme activity and cellular processes critical for metabolic functions .
Study on Cyclopropane Fatty Acids
A significant study focused on CFAS from Pseudomonas aeruginosa revealed that cyclopropane fatty acids (CFAs) produced by these enzymes play a crucial role in bacterial stress responses. The expression of CFAS genes was upregulated during oxidative stress and stationary phases . This finding underscores the importance of cyclopropane derivatives in microbial physiology and their potential implications for drug development targeting bacterial infections.
Potential Applications in Medicine
The unique structure of cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester positions it as a promising candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance therapeutic efficacy while minimizing side effects. Ongoing research aims to explore these applications further .
Comparison with Related Compounds
To better understand the biological activity of cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester, it is useful to compare it with other cyclopropane derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclopropane-1,1,2,2-tetracarboxylic acid | C10H10O8 | Fewer ester groups; simpler structure |
| Cyclopropane-1-carboxylic acid | C4H6O2 | Basic cyclopropane derivative; limited biological activity |
This table highlights how variations in structure can lead to differences in biological activity and potential applications.
特性
IUPAC Name |
hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFZICYFNDUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














